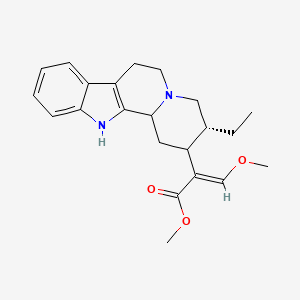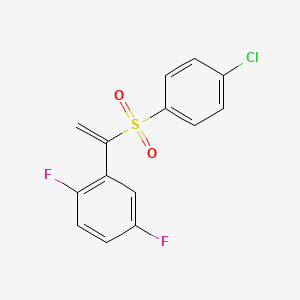![molecular formula C23H22N2O3 B3037248 benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate CAS No. 477847-76-0](/img/structure/B3037248.png)
benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate
説明
Benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate (BNTBC) is a synthetic compound that has been used in scientific research for a variety of purposes. BNTBC is a member of the toluidine family, which is a group of compounds that are derived from toluidine, a compound found in coal tar. BNTBC has been used in research to study its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
科学的研究の応用
Gold(I)-Catalyzed Reactions
Benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate has been utilized in gold(I)-catalyzed intramolecular hydrofunctionalization reactions. For instance, the hydroamination of N-allenyl carbamates, including derivatives like benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate, was found to be effective for the formation of piperidine derivatives. This process showed tolerance for substitution at alkyl and allenyl carbon atoms (Zhang et al., 2006). Additionally, gold(I)-catalyzed hydroamination was shown to be effective for various N-unsubstituted carbamates and a range of substituted allenes, highlighting the versatility of this reaction in synthesizing diverse organic compounds (Kinder et al., 2008).
Synthesis of Benzylic Carbamates
Another significant application is in the synthesis of benzylic carbamates. A copper-catalyzed oxidative benzylic C(sp3)-H amination directly leads to the C-N bond formation at the benzylic position, using benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate as a precursor. This transformation represents a useful method for incorporating a carbamate fragment onto hydrocarbons, which is significant for developing various organic compounds (Liu et al., 2020).
Arylation of Carbamates
The compound has also been used in the arylation of carbamates. For instance, lithiated O-benzyl carbamates with an N-aryl substituent, upon lithiation, exhibit a clean transfer of the N-aryl group from N to C. This process results in the arylation of the carbamate, providing a route to alpha,alpha-arylated secondary or tertiary alcohols. Such transformations are valuable in the synthesis of complex organic molecules (Clayden et al., 2009).
Novel Antioxidants
Additionally, benzyl carbamates, including derivatives of benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate, have been explored in the synthesis of novel antioxidants. These antioxidants, containing hindered phenol groups with higher molecular weight, show enhanced thermal stability and effectiveness in protecting materials like polypropylene against thermal oxidation (Pan et al., 1998).
特性
IUPAC Name |
benzyl N-[[4-[(4-methylphenyl)carbamoyl]phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-17-7-13-21(14-8-17)25-22(26)20-11-9-18(10-12-20)15-24-23(27)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYIMNICROXYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



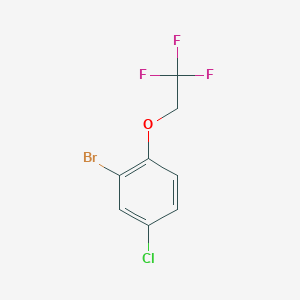

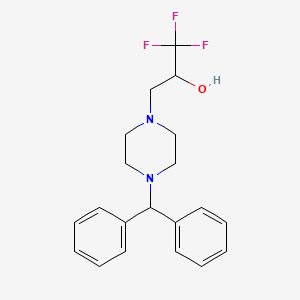

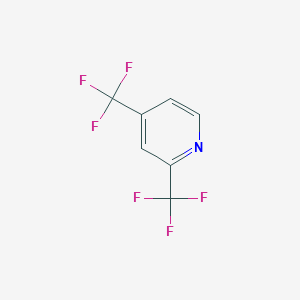



![2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid](/img/structure/B3037175.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3037176.png)


